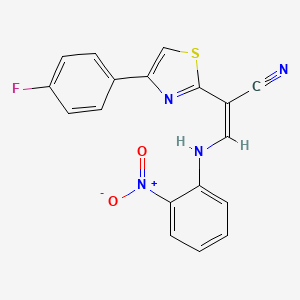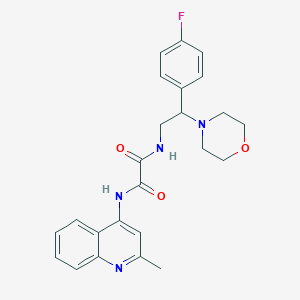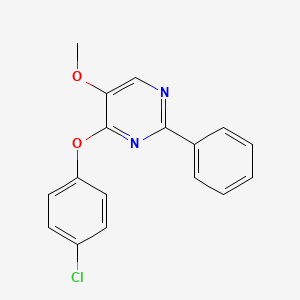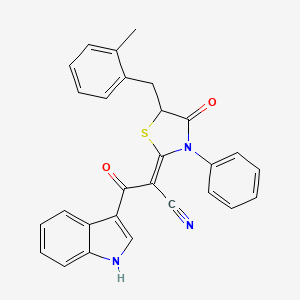
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, also known as FTY720 or Fingolimod, is a synthetic compound that was first developed as an immunosuppressant drug. Fingolimod has been approved by the FDA for the treatment of multiple sclerosis and is currently being studied for its potential use in the treatment of other autoimmune diseases.
Wirkmechanismus
Fingolimod works by binding to sphingosine 1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, fingolimod prevents immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause inflammation and damage to the nervous system.
Biochemical and Physiological Effects:
Studies have shown that fingolimod can reduce the number of circulating lymphocytes in the blood, and can also reduce the levels of inflammatory cytokines in the cerebrospinal fluid of patients with multiple sclerosis. Fingolimod has also been shown to have neuroprotective effects, possibly by reducing inflammation and promoting remyelination.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using fingolimod in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, one limitation is that it can have off-target effects on other S1P receptors, which could potentially cause unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for the study of fingolimod. One area of research is the development of new formulations or delivery methods that could improve the effectiveness and safety of the drug. Another area of research is the investigation of fingolimod's potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research into the mechanisms underlying fingolimod's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile involves several steps, starting with the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form 4-(4-fluorophenyl)thiazol-2-amine. This intermediate is then reacted with 2-nitrobenzaldehyde and acrylonitrile to form (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
Fingolimod has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases. In particular, it has been shown to be effective in reducing the relapse rate and delaying the progression of multiple sclerosis.
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVMQAHOERWZEJ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2586187.png)


![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)




![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)